molecular formula C27H33N5O5S B1139193 tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 958772-66-2

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No. B1139193
M. Wt: 539.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves asymmetric routes, such as enantioselective syn- and anti-aldol reactions. These methods are used to set stereogenic centers crucial for the synthesis of such compounds. For instance, Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of certain functional groups and molecular arrangements. Howie et al. (2011) studied the molecular structures of tert-butyl carbamate derivatives, highlighting the intermolecular hydrogen bonding patterns that contribute to their structural properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives exhibit various chemical reactions, which are pivotal for their synthesis and applications in organic chemistry. For instance, Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives include aspects like crystallization behavior and molecular conformation. Kant, Singh, and Agarwal (2015) studied the crystallographic properties of tert-butyl carbamate derivatives, providing insights into their non-planar molecular conformations and the interactions that stabilize their crystal packing (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives are influenced by the presence of various functional groups and their reactivity. Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines, a related class of compounds, for the asymmetric synthesis of amines, highlighting the influence of the tert-butyl group on chemical reactivity and selectivity (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

  • Antihypertensive and Vasodilating Activity : A study reports compounds containing the 3-indolyl-tert-butyl moiety, which show antihypertensive activity combined with beta adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

  • Synthesis of Protease Inhibitors : Research into enantioselective syntheses of certain tert-butyl carbamates, which are crucial for developing potent β-secretase inhibitors, highlights the compound's application in synthesizing novel protease inhibitors (Ghosh et al., 2017).

  • Glucocorticoid Receptor Modulators : A study describes the synthesis of enantiomerically pure intermediates of non-steroidal glucocorticoid receptor modulators, including the tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate, demonstrating applications in modulating glucocorticoid receptors (Sumiyoshi et al., 2011).

  • Antibacterial and Antifungal Activities : Research on tert-butyl piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, shows applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

  • Inhibition of Efflux Pumps in Antibacterial Research : A study synthesizes tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamate, a compound that demonstrates potent inhibitory activity against the Staphylococcus aureus NorA efflux pump, indicating its potential in antibacterial research (Héquet et al., 2014).

  • Synthesis of Antitubercular Agents : Research involving N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide and its potential as an antitubercular agent showcases the compound's application in the field of tuberculosis treatment (Purushotham & Poojary, 2018).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide

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